molecular formula C7H9BrN2O B8202096 7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole

7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole

Cat. No.: B8202096
M. Wt: 217.06 g/mol
InChI Key: BRJZRGWDSUKRAS-UHFFFAOYSA-N
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Description

7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound with the molecular formula C7H9BrN2O It is characterized by the presence of a bromine atom, two methyl groups, and a fused pyrazolo-oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-2-butanone with hydrazine hydrate to form the intermediate pyrazoline, which is then brominated using bromine or N-bromosuccinimide (NBS) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization and Ring-Opening: The pyrazolo-oxazole ring system can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo-oxazole derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.

Scientific Research Applications

7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole: Lacks the bromine atom, which can significantly alter its reactivity and applications.

    7-Chloro-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    7-Iodo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole:

Uniqueness

The presence of the bromine atom in 7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-bromo-3,3-dimethyl-2H-pyrazolo[5,1-b][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-7(2)4-11-6-5(8)3-9-10(6)7/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJZRGWDSUKRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=NN21)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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